Europium(III) chloride hexahydrate

Vue d'ensemble

Description

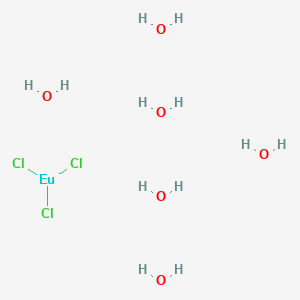

Europium(III) chloride hexahydrate is an inorganic compound with the chemical formula EuCl₃·6H₂O. It is a white crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is commonly used in research and various industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Europium(III) chloride hexahydrate can be synthesized by treating europium(III) oxide (Eu₂O₃) with hydrochloric acid (HCl). The reaction produces hydrated europium chloride (EuCl₃·6H₂O). This process involves dissolving europium(III) oxide in aqueous hydrochloric acid, followed by crystallization to obtain the hexahydrate form .

Industrial Production Methods

In industrial settings, this compound is often prepared using the “ammonium chloride route.” This method involves heating europium(III) oxide or hydrated europium chloride with ammonium chloride (NH₄Cl) at around 230°C. The reaction produces ammonium pentachloroeuropate, which decomposes thermally to yield anhydrous europium(III) chloride .

Analyse Des Réactions Chimiques

Reduction Reactions

Europium(III) chloride undergoes reduction under controlled conditions:

Hydrogen Gas Reduction :

At elevated temperatures, H₂ reduces EuCl₃ to EuCl₂:

EuCl₂ serves as a precursor for organometallic europium(II) complexes .

Salt Metathesis

Reactions with organometallic reagents enable coordination chemistry:

Lithium Bis(trimethylsilyl)amide Reaction :

In tetrahydrofuran (THF), EuCl₃ reacts to form europium tris(trimethylsilyl)amide:

This complex is pivotal for synthesizing advanced europium coordination compounds .

Sol-Gel Reactions in Luminescent Materials

EuCl₃·6H₂O participates in sol-gel processes to form luminescent silsesquioxanes. Key findings include:

| Reaction Condition (Temperature/Time) | Intensity Ratio () | Symmetry Change |

|---|---|---|

| 50°C, 84 hours | 0.37 | Low symmetry |

| 60°C, 84 hours | 0.414 | Intermediate |

| 70°C, 84 hours | 0.448 | High symmetry |

The formation of Si–O–Si networks enhances rigidity, improving energy transfer efficiency by up to 40% .

Photoreduction in Solvents

UV irradiation in alcohols induces photoreduction, critical for europium recovery:

| Solvent System | Eu Removal Efficiency (%) | Equilibrium Time (hours) |

|---|---|---|

| EtOH/IPA (50/50 v/v) | 94.7 | 4 |

| IPA | 85.2 | 6 |

| EtOH | 78.1 | 8 |

Mechanism:

Chloride ions intensify ligand-to-metal charge transfer (LMCT), accelerating reduction .

Stability and Hygroscopicity

The compound rapidly absorbs moisture, forming stable hydrates. Storage under inert conditions (e.g., N₂ atmosphere) prevents hydrolysis to europium oxychloride (EuOCl) .

Environmental and Biological Interactions

Applications De Recherche Scientifique

Optoelectronics

Phosphor Production

Europium(III) chloride hexahydrate is crucial in the synthesis of phosphors used in fluorescent lamps and LED technology. The compound enhances brightness and color quality due to the strong luminescence associated with the f-f transitions of Eu³⁺ ions when excited by ultraviolet or visible light .

| Application Area | Description |

|---|---|

| Fluorescent Lamps | Enhances efficiency and brightness |

| LED Displays | Improves color rendering and brightness |

Fluorescent Materials

Security Inks and Markers

This compound is employed in creating fluorescent materials for security inks and markers, providing high visibility under UV light. Its luminescent properties make it suitable for applications requiring bright, visible markings .

| Application | Properties |

|---|---|

| Security Inks | High visibility under UV light |

| Markers | Bright luminescence for identification |

Medical Imaging

Contrast Agents in MRI

this compound serves as a contrast agent in magnetic resonance imaging (MRI), significantly improving image clarity and diagnostic accuracy. Its biocompatibility and low toxicity make it suitable for biomedical applications .

| Application | Benefit |

|---|---|

| MRI Contrast Agent | Enhanced image clarity |

Analytical Chemistry

Luminescence Spectroscopy

In analytical chemistry, this compound is utilized in luminescence spectroscopy, allowing researchers to analyze chemical compositions with high sensitivity and specificity. This application is particularly valuable in environmental monitoring and quality control .

| Technique | Application |

|---|---|

| Luminescence Spectroscopy | High sensitivity analysis |

Material Science

Nanocomposites Development

The compound is also used in developing advanced materials, such as nanocomposites that can lead to innovations in electronics and energy storage technologies. Its unique properties facilitate the creation of materials with enhanced performance characteristics .

| Material Type | Use Case |

|---|---|

| Nanocomposites | Innovations in electronics and energy storage |

Wound Healing

A study demonstrated that europium-containing biomaterials significantly improved wound healing rates in animal models. The materials facilitated faster tissue regeneration and reduced inflammation, showcasing the potential of europium compounds in regenerative medicine.

Cancer Treatment

In vitro studies revealed that europium nanoparticles could inhibit the proliferation of certain cancer cell lines. This indicates their potential utility in targeted cancer therapies, providing a new avenue for treatment options.

Mécanisme D'action

The mechanism of action of europium(III) chloride hexahydrate primarily involves its ability to form coordination complexes with various ligands. These complexes exhibit unique luminescent properties due to the transfer of energy from the ligands to the europium ion through the “antenna effect.” This energy transfer results in the emission of light, making europium complexes valuable in luminescent applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)

- Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

- Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

Uniqueness

Europium(III) chloride hexahydrate is unique due to its strong luminescent properties, which are more pronounced compared to other lanthanide chlorides. This makes it particularly valuable in applications requiring high luminescence, such as display technologies and biological imaging .

Activité Biologique

Europium(III) chloride hexahydrate (EuCl₃·6H₂O) is an inorganic compound notable for its unique properties and applications in various fields, including optoelectronics, medical imaging, and analytical chemistry. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and its role in advanced materials.

This compound is a colorless crystalline solid that is hygroscopic in nature. The compound has a molecular weight of 366.41 g/mol and a density of 4.89 g/cm³. It forms when europium oxide reacts with hydrochloric acid, leading to the absorption of water to form the hexahydrate . The crystal structure features nine-coordinate Eu centers, which are significant for its luminescent properties .

1. Luminescence and Bioimaging

Europium(III) ions are known for their strong luminescent properties, making them valuable in bioimaging techniques. Studies have shown that EuCl₃·6H₂O can enhance the luminescence of various biological markers. For instance, it has been utilized as a contrast agent in magnetic resonance imaging (MRI), significantly improving image clarity and diagnostic accuracy .

- Case Study : Research demonstrated that europium complexes exhibit enhanced luminescence when used in conjunction with fluorescent materials, allowing for sensitive detection of biological targets .

2. Interaction with Biological Molecules

The binding affinity of europium ions to biological molecules has been extensively studied. This compound interacts with various biomolecules, including proteins and nucleic acids, facilitating energy transfer processes that are critical for biochemical assays.

- Research Finding : A study indicated that europium ions can be effectively used to label DNA for in situ hybridization techniques, showcasing their potential in genetic research .

3. Toxicity and Safety

While europium compounds are generally considered safe for laboratory use, their biological effects must be carefully evaluated. Toxicological studies have indicated low toxicity levels for europium(III) chloride; however, caution is advised when handling due to its chemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 366.41 g/mol |

| Density | 4.89 g/cm³ |

| Melting Point | 850 °C |

| Purity | 99.99% trace metals |

1. Optoelectronics

This compound plays a crucial role in developing phosphors for LED technologies. Its luminescent properties are harnessed to create materials that enhance brightness and color quality in displays .

2. Fluorescent Materials

The compound is used to synthesize fluorescent materials for various applications, including security inks and markers that are highly visible under UV light .

3. Analytical Chemistry

In analytical chemistry, this compound is employed in luminescence spectroscopy to analyze chemical compositions with high sensitivity and specificity .

Propriétés

IUPAC Name |

trichloroeuropium;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Eu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDWVTKHJOZOBQ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Eu](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3EuH12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051695 | |

| Record name | Europium(III) chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13759-92-7 | |

| Record name | Europium(III) chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How can the thermal decomposition of europium trichloride hexahydrate be monitored?

A1: The thermal decomposition of europium trichloride hexahydrate can be effectively monitored using a combination of spectroscopic techniques. These include ultraviolet–visible (UV-vis) diffuse reflection spectroscopy [, ] and luminescence spectroscopy []. These methods provide complementary information about the decomposition process. UV Vis diffuse reflection spectroscopy highlights structural and environmental changes around the europium ion [], while luminescence spectroscopy is sensitive to changes in the coordination environment of the Eu3+ ion []. Both techniques have successfully identified intermediate hydrated forms of europium trichloride, such as the penta-, tetra-, tri-, di-, and monohydrates, during the decomposition process [, , ].

Q2: What is the crystal structure of europium trichloride hexahydrate?

A2: Europium trichloride hexahydrate crystallizes in the monoclinic system with the space group P2/n []. The europium ion in the structure is coordinated to eight oxygen atoms, forming a square-antiprismatic geometry []. Two chlorine atoms occupy opposite faces of the square antiprism, adopting a cis configuration []. The Eu-O bond distances vary from 2.401(6) to 2.431(5) Å, while the Eu-Cl distance is 2.774(2) Å [].

Q3: What are the potential applications of europium trichloride hexahydrate in latent fingerprint detection?

A3: Europium trichloride hexahydrate plays a crucial role in enhancing latent fingerprint detection by forming luminescent complexes with the reaction products of ninhydrin and amino acids found in fingerprints []. This complex exhibits strong Eu3+ luminescence at 615 nm when excited with near-ultraviolet (UV) light, enabling the visualization of fingerprints on challenging surfaces []. The use of benzo(f)ninhydrin further enhances the luminescence intensity compared to ninhydrin, improving the sensitivity of fingerprint detection [].

Q4: What are the known toxicological effects of europium trichloride hexahydrate on aquatic organisms?

A4: Studies using zebrafish embryos as a model organism have shown that europium trichloride hexahydrate can negatively impact embryonic development in a dose-dependent manner []. Exposure to europium chloride hexahydrate resulted in increased mortality, delayed hatching, reduced body length, and decreased heart rate in zebrafish embryos []. These findings suggest that europium chloride hexahydrate can disrupt cardiac development, potentially by interfering with heart muscle function [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.